
3,4-Dichlorofuran-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dichlorofuran-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5HCl2NO. It is a derivative of furan, a five-membered aromatic ring containing one oxygen atom. The compound is characterized by the presence of two chlorine atoms at the 3 and 4 positions and a nitrile group at the 2 position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorofuran-2-carbonitrile typically involves the halogenation of furan derivatives. One common method is the chlorination of furan-2-carbonitrile using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of hydrogen atoms with chlorine atoms at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 3,4-Dichlorofuran-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The furan ring can be oxidized to form dicarbonyl compounds using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in dry ether, room temperature.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Major Products:
Substitution: Formation of substituted furans.
Reduction: Formation of 3,4-dichlorofuran-2-amine.
Oxidation: Formation of dicarbonyl compounds.
Wissenschaftliche Forschungsanwendungen
3,4-Dichlorofuran-2-carbonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs due to its potential biological activity.
Material Science: It is used in the synthesis of novel materials with unique properties, such as conducting polymers.
Chemical Research: The compound is studied for its reactivity and potential to form new chemical entities.
Wirkmechanismus
The mechanism of action of 3,4-Dichlorofuran-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile, participating in reactions with electrophilic species. The chlorine atoms can undergo substitution reactions, allowing the compound to be modified and incorporated into larger molecular structures. These interactions enable the compound to exert its effects in different chemical and biological contexts .
Similar Compounds:
3,4-Dichlorofuran-2(5H)-one: Similar structure but with a carbonyl group instead of a nitrile group.
3,4-Dichlorofuran-2-carboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: this compound is unique due to the presence of both chlorine atoms and a nitrile group on the furan ring. This combination of functional groups imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry .
Eigenschaften
Molekularformel |
C5HCl2NO |
|---|---|
Molekulargewicht |
161.97 g/mol |
IUPAC-Name |
3,4-dichlorofuran-2-carbonitrile |
InChI |
InChI=1S/C5HCl2NO/c6-3-2-9-4(1-8)5(3)7/h2H |
InChI-Schlüssel |
HMSWZIGQTKWMKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(O1)C#N)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


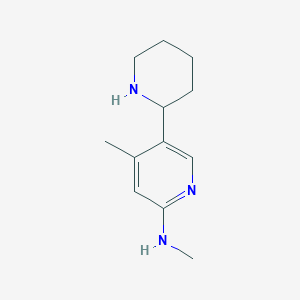
![tert-Butyl 6-methyl-4-oxo-3,4,6,7-tetrahydropyrido[2,3-d]pyrimidine-8(5H)-carboxylate](/img/structure/B11796649.png)
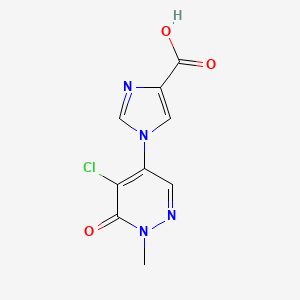
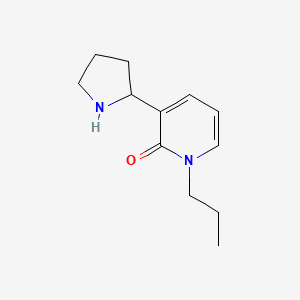
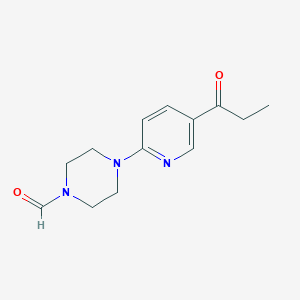
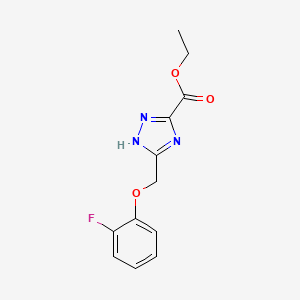


![1-Chloro-2-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B11796681.png)
![N-(2-Aminobenzo[d]thiazol-6-yl)-2-phenoxyacetamide](/img/structure/B11796688.png)




